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molecular formula C6H8N2O B022979 (2-Aminopyridin-3-yl)methanol CAS No. 23612-57-9

(2-Aminopyridin-3-yl)methanol

Cat. No. B022979
M. Wt: 124.14 g/mol
InChI Key: FEIACFYXEWBKHU-UHFFFAOYSA-N
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Patent
US07557125B2

Procedure details

To a solution of 2-amino-3-(hydroxymethyl)pyridine (13.0 g, 116.0 mmole) in CH2Cl2 (300 mL) at RT was added NBS (22.71 g, 127.6 mmole). After stirring at RT for 45 min the reaction solution was concentrated and the residue was dissolved in CHCl3. The resulting suspension was filtered and the filtrate was concentrated to a dark oil. Purification on silica gel (EtOAc) afforded the title compound (78%, 18.36 g) as a tan solid: MS (ES) m/e 204 (M+H)+.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
22.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)Cl>[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Br:17])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=NC=CC=C1CO
Name
Quantity
22.71 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 45 min the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (EtOAc)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=NC=C(C=C1CO)Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.36 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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